thulium(3+);trinitrate;hexahydrate

Description

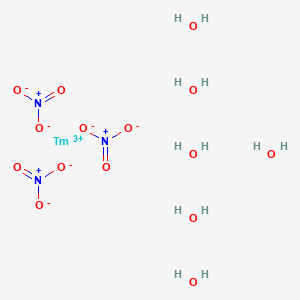

Thulium(3+) trinitrate hexahydrate (Tm(NO₃)₃·6H₂O) is a rare-earth compound with the molecular formula N₃O₉Tm·6H₂O and a molecular weight of 463.08 g/mol . It is identified by CAS numbers 35725-33-8 (hexahydrate) and 36548-87-5 (pentahydrate, depending on hydration state) . This compound is a water-soluble, crystalline solid commonly used in advanced materials synthesis, including upconversion nanomaterials for biomedical imaging and phosphors for optoelectronic devices .

Properties

CAS No. |

36548-87-5 |

|---|---|

Molecular Formula |

H10N3O14Tm |

Molecular Weight |

445.03 g/mol |

IUPAC Name |

thulium(3+);trinitrate;pentahydrate |

InChI |

InChI=1S/3NO3.5H2O.Tm/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |

InChI Key |

PEYIBPJKEYRLDB-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tm+3] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Tm+3] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The overall reaction is described by:

Excess nitric acid (65% wt) ensures complete dissolution of while preventing the formation of basic nitrates. After filtration to remove unreacted oxide, slow evaporation at ambient temperature (20–25°C) promotes crystallization. Millimeter-sized crystals form within 24 hours, though the hydrate state (penta- vs. hexahydrate) depends on residual humidity and nucleation kinetics.

Industrial Refinement Protocol

A scaled-up variant utilizes 8 M nitric acid for dissolution, followed by vacuum evaporation to a viscous paste. Recrystallization in dilute nitric acid (2–3 M) minimizes inclusion of excess in the crystal lattice. Final drying under 50–60% sulfuric acid atmospheres ensures product stability.

Recrystallization-Induced Hydrate Conversion

| Parameter | Pentahydrate Formation | Hexahydrate Formation |

|---|---|---|

| Nitric Acid Concentration | 65% wt | 65% wt |

| Crystallization Temperature | 20–25°C | 20–25°C |

| Humidity Control | Uncontrolled | Post-Deliquescence |

| Mechanical Intervention | None | Scratching Required |

Structural and Purity Validation

X-ray powder diffraction (XRPD) and energy-dispersive X-ray spectroscopy (EDX) confirm phase purity and absence of heavier contaminants. Single-crystal X-ray diffraction reveals that both hydrates crystallize in the triclinic space group, with the hexahydrate featuring expanded lattice parameters due to additional water molecules (Table 1).

Table 1: Crystallographic Data for Thulium Nitrate Hydrates

| Parameter | ||

|---|---|---|

| Space Group | ||

| Unit Cell Volume (ų) | 547.2 | 562.8 |

| Coordination Number | 10 | 10 |

| Hydrogen Bond Network | O–H⋯O (medium–weak) | O–H⋯O (medium–weak) |

Challenges in Reproducibility

Despite well-established protocols, inconsistent yields of the hexahydrate persist. Factors influencing reproducibility include:

-

Trace Water Content : Minute variations in atmospheric humidity during crystallization alter hydrate stoichiometry.

-

Nucleation Sites : Glass vs. polymer substrates differentially affect crystal growth rates and phase selection.

-

Acid Impurities : Residual nitric acid in the mother liquor stabilizes the pentahydrate, necessitating precise washing protocols .

Chemical Reactions Analysis

Thermal Decomposition

Thulium(III) nitrate hexahydrate undergoes stepwise decomposition upon heating:

2.1 Formation of thulium oxynitrate

At moderate temperatures (150–250°C), the hexahydrate loses water and nitrate groups, forming thulium oxynitrate (TmONO₃) :

The intermediate oxynitrate retains a polymeric structure with Tm³⁺ coordinated by oxygen atoms.

2.2 Final decomposition to thulium(III) oxide

Above 600°C, TmONO₃ further decomposes to thulium(III) oxide (Tm₂O₃) :

This step releases nitrogen dioxide and oxygen, leaving a crystalline Tm₂O₃ residue.

Solubility and Aqueous Reactivity

Tm(NO₃)₃·6H₂O is highly soluble in water (≈200 g/100 mL at 20°C) and ethanol, forming acidic solutions due to nitrate ion hydrolysis . In aqueous media, the compound dissociates as:

The Tm³⁺ ions remain coordinated by four water molecules and three bidentate nitrate ligands, as confirmed by X-ray crystallography .

Structural Influence on Reactivity

The hexahydrate’s crystal structure ([Tm(NO₃)₃(H₂O)₄]·2H₂O) features ten-coordinate Tm³⁺ ions with four water molecules and three bidentate nitrate ligands . This coordination geometry enhances thermal stability compared to lower hydrates but facilitates gradual dehydration and nitrate loss upon heating.

Scientific Research Applications

Chemical and Material Synthesis

Thulium(3+) nitrate hexahydrate serves as a precursor in the synthesis of various thulium-based materials. Its high solubility allows for easy incorporation into chemical reactions aimed at producing:

- Upconversion Materials : These materials can convert low-energy photons into higher-energy photons, which is useful in applications such as solar energy harvesting and bioimaging.

- Nanoparticles : Thulium nitrate can be utilized to synthesize thulium oxide (Tm₂O₃) nanoparticles, which exhibit unique optical and electronic properties. These nanoparticles can be applied in catalysis, sensors, and medical imaging .

Optical Applications

Thulium compounds are particularly valued in optical applications due to their luminescent properties. Thulium(3+) ions can be doped into various host materials to enhance their optical characteristics:

- Optical Glasses : Thulium nitrate is used to produce specialty optical glasses that require specific refractive indices and transmission properties .

- Laser Technology : Thulium-doped materials are employed in solid-state lasers, particularly in the near-infrared range (around 1.9 µm), which are useful for medical applications such as laser surgery and dermatology.

Catalysis

Thulium(3+) nitrate hexahydrate acts as a catalyst or catalyst precursor in several chemical reactions:

- Catalytic Converters : It can be used in the formulation of catalysts for automotive catalytic converters, enhancing the conversion efficiency of harmful emissions .

- Organic Synthesis : The compound is involved in various organic reactions, facilitating processes such as oxidation and reduction through its redox-active thulium ions.

Biomedical Applications

The biocompatibility of thulium compounds allows their use in biomedical fields:

- Biosensors : Thulium oxide nanorods synthesized from thulium nitrate have been explored for use in enzyme-based biosensors due to their high surface area and conductivity .

- Drug Delivery Systems : Research indicates potential applications of thulium compounds in targeted drug delivery systems, leveraging their ability to interact with biological molecules.

Environmental Applications

Thulium(3+) nitrate hexahydrate has potential applications in environmental remediation:

- Water Treatment : Its properties may be harnessed for the removal of heavy metals from wastewater through adsorption processes.

- Catalysts for Degradation Reactions : The compound can facilitate the breakdown of organic pollutants in environmental cleanup efforts.

Case Studies and Research Findings

Several studies have documented the applications of thulium nitrate:

- Upconversion Nanoparticles : A study demonstrated the synthesis of upconversion nanoparticles using thulium nitrate as a precursor, highlighting their effectiveness in bioimaging applications due to enhanced signal intensity.

- Nanostructured Materials : Research on thulium oxide nanorods produced from thulium nitrate indicated their suitability for use in electrochemical sensors, showcasing improved sensitivity compared to conventional materials .

- Catalytic Properties : Investigations into the catalytic activity of thulium-based compounds revealed significant potential for use in green chemistry processes, particularly in sustainable organic synthesis .

Mechanism of Action

The mechanism of action of thulium(III) nitrate hexahydrate in its various applications involves its ability to act as an oxidizing agent and its unique electronic configuration, which allows it to participate in various chemical reactions. In optical applications, its electronic transitions contribute to its luminescent properties.

Comparison with Similar Compounds

Key Properties:

- Boiling Point : 83°C (decomposes, releasing water vapor) .

- Vapor Pressure : 49.8 mmHg at 25°C .

- Toxicity : Moderate (intraperitoneal LD₅₀ in rats: 285 mg/kg; mice: 255 mg/kg) .

- Safety : Requires protective gloves, eye/face protection, and respiratory filters due to oxidizing properties .

Comparison with Similar Compounds

The following table and analysis compare Tm(NO₃)₃·6H₂O with other lanthanide nitrate hydrates and related compounds.

Structural and Chemical Properties

- Hydration States: Tm(NO₃)₃·6H₂O is often compared to pentahydrate forms (e.g., Tm(NO₃)₃·5H₂O in phosphor synthesis ). Hydration impacts stability and reactivity; hexahydrates generally exhibit higher thermal stability due to coordinated water molecules .

- Oxidizing Behavior: All lanthanide nitrates are strong oxidizers, but Tm(NO₃)₃·6H₂O is particularly reactive with organic materials, necessitating strict handling protocols . In contrast, TmCl₃·6H₂O is less oxidizing but still irritant .

Research Findings and Trends

- Thermal Decomposition: Tm(NO₃)₃·6H₂O decomposes above 83°C, releasing NOₓ fumes, whereas chlorides like TmCl₃·6H₂O decompose at higher temperatures (~600°C) .

- Doping Efficiency : Tm³⁺ in nitrate form achieves higher doping homogeneity in phosphors compared to chloride precursors, as nitrates facilitate better ionic dispersion .

- Environmental Impact: Tm(NO₃)₃·6H₂O must be disposed of as hazardous waste to prevent groundwater contamination, unlike sulfates or acetates, which are less toxic .

Biological Activity

Thulium(III) nitrate hexahydrate, with the chemical formula , is an inorganic compound that has garnered interest due to its unique biological activities and potential applications in various fields, including medicine and materials science. This article aims to provide a comprehensive overview of the biological activity associated with thulium(III) nitrate hexahydrate, supported by data tables, case studies, and detailed research findings.

Thulium(III) nitrate hexahydrate forms dark green, hygroscopic crystals that are highly soluble in water. It can be synthesized through the reaction of thulium metal with nitric acid or by reacting thulium hydroxide with nitric acid . The compound exhibits a crystalline structure characterized by its hydration state, which plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.93 g/mol |

| Appearance | Dark green crystals |

| Solubility | Soluble in water |

| Melting Point | Decomposes upon heating |

Antimicrobial Properties

Research has indicated that thulium(III) nitrate exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in medical settings as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Cytotoxicity and Cancer Research

Thulium(III) nitrate has been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, making it a candidate for further research in cancer therapy. The compound's ability to generate reactive oxygen species (ROS) is believed to play a significant role in its cytotoxicity .

Case Study: Thulium-Enhanced Photothermal Therapy

A notable application of thulium(III) nitrate is in photothermal therapy for cancer treatment. In a recent study, thulium-doped nanoparticles were used to enhance the efficacy of photothermal therapy. The results indicated that the incorporation of thulium significantly improved the temperature increase upon laser irradiation, leading to enhanced destruction of tumor cells while sparing surrounding healthy tissue .

The biological activity of thulium(III) nitrate can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Thulium compounds can generate ROS, which are critical in inducing oxidative stress in cells.

- Membrane Disruption : The interaction with microbial membranes leads to increased permeability and eventual cell lysis.

- Cell Cycle Arrest : Studies indicate that thulium(III) nitrate may interfere with cell cycle progression, particularly in cancer cells.

| Mechanism | Description |

|---|---|

| ROS Generation | Induces oxidative stress leading to cell death |

| Membrane Disruption | Increases permeability of microbial membranes |

| Cell Cycle Arrest | Interferes with cancer cell proliferation |

Safety and Toxicology

While thulium(III) nitrate shows promise in various applications, safety assessments are essential. Preliminary studies suggest moderate toxicity levels; however, further research is needed to fully understand its safety profile and potential side effects when used therapeutically .

Q & A

Q. Basic

- FT-IR Spectroscopy: Identify nitrate (ν₃ asymmetric stretch at ~1380 cm⁻¹) and coordinated water (O-H stretch at 3400–3500 cm⁻¹) .

- UV-Vis/NIR Spectroscopy: Detect Tm³⁺ electronic transitions (e.g., ³H₆ → ³F₄ at ~800 nm) for purity assessment .

- X-ray Diffraction (XRD): Compare experimental patterns with reference data (e.g., ICDD PDF-4+ 00-042-1493) to confirm crystallinity .

How does thulium(III) nitrate hexahydrate function in upconverting nanomaterial synthesis?

Advanced

In Na(Y,Gd)F₄:Yb³⁺,Tm³⁺ systems, Tm(NO₃)₃·6H₂O serves as a Tm³⁺ dopant source. Key considerations:

- Precursor Reactivity: Nitrates decompose at lower temperatures (~200°C) compared to chlorides, enabling milder synthesis conditions .

- Dopant Efficiency: Optimize Tm³⁺ concentration (typically 0.2–0.5 mol%) to balance luminescence intensity and quenching effects .

- Surface Functionalization: Oleic acid-capped nanoparticles synthesized via nitrate precursors exhibit better colloidal stability than chloride-derived analogs .

Table 2: Dopant Performance in Upconversion Nanoparticles

| Precursor | Optimal Tm³⁺ Concentration | Luminescence Intensity (a.u.) |

|---|---|---|

| Tm(NO₃)₃·6H₂O | 0.3 mol% | 850 ± 45 |

| TmCl₃·6H₂O | 0.5 mol% | 720 ± 30 |

What strategies mitigate oxidative hazards during thermal decomposition studies?

Advanced

Thulium nitrate hexahydrate releases NOₓ gases upon heating. Mitigation methods include:

- Controlled Atmospheres: Use inert gas (N₂/Ar) flow reactors to suppress explosive NOₓ accumulation .

- Differential Scanning Calorimetry (DSC): Monitor exothermic peaks (e.g., at 220°C for dehydration) to identify safe temperature thresholds .

- Ventilation: Couple thermal analysis systems with fume hoods to evacuate hazardous fumes .

How should researchers validate the absence of hazardous decomposition products?

Q. Basic

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze off-gases during thermal decomposition for NO, NO₂, or HNO₃ .

- Inductively Coupled Plasma (ICP): Verify Tm³⁺ recovery post-decomposition to ensure no volatile thulium species form .

What are the environmental compliance requirements for disposing of thulium nitrate waste?

Q. Basic

- Waste Segregation: Separate inorganic Tm-containing waste from organic solvents .

- Neutralization: Precipitate Tm³⁺ as Tm(OH)₃ using NH₄OH (pH ≥ 9) before landfill disposal .

- Regulatory Adherence: Follow EU Directive 2008/98/EC and local hazardous waste guidelines .

Why is hydration state critical in solid-state reaction design?

Advanced

Hydration affects reactivity and phase purity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.